molecular formula C11H15ClN2O B1522146 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride CAS No. 1197625-41-4

1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride

Cat. No.: B1522146
CAS No.: 1197625-41-4
M. Wt: 226.7 g/mol
InChI Key: FGIMXDLSZYGWLI-UHFFFAOYSA-N
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Description

1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride (: 57262-26-7) is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . This compound features a pyrrolidin-2-one scaffold, a structure recognized as a privileged scaffold in medicinal chemistry due to its prevalence in biologically active molecules and approved therapeutics . The molecule serves as a versatile building block for researchers, particularly in the design and synthesis of novel hybrid molecules. The pyrrolidin-2-one ring is a nitrogen-containing heterocycle that contributes favorably to the physicochemical parameters of drug candidates, influencing properties such as solubility and lipophilicity . This scaffold is found in a range of commercial drugs and compounds under investigation for various activities. Recent research highlights the potential of novel pyrrolidin-2-one derivatives in areas such as potent antiseizure and antinociceptive agents in preclinical models , as well as anticancer and antioxidant agents . The structural motif is also integral to nootropic agents like the racetam family of drugs . The specific substitution pattern of this compound, which incorporates a 2-aminobenzyl group, makes it a valuable intermediate for further chemical functionalization. Researchers can leverage the aromatic amine for coupling reactions or explore the molecule's potential as a precursor for compounds with multimodal mechanisms of action. Some pyrrolidin-2-one derivatives have been reported to exhibit activity through mechanisms such as TRPV1 antagonism and inhibition of voltage-gated sodium channels . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(2-aminophenyl)methyl]pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c12-10-5-2-1-4-9(10)8-13-7-3-6-11(13)14;/h1-2,4-5H,3,6-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIMXDLSZYGWLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride, also known as a pyrrolidinone derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological systems.

Chemical Structure and Properties

The compound can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 1197625-41-4

The molecular structure includes a pyrrolidine ring, which is a common motif in many bioactive compounds, and an amino group that enhances its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The presence of the piperidine-like structure allows for significant binding interactions with neurotransmitter receptors and enzymes, which can lead to various pharmacological effects.

Potential Targets

  • Neurotransmitter Receptors : The compound may modulate the activity of receptors involved in neurotransmission.
  • Enzymatic Pathways : It has the potential to inhibit or activate specific enzymes involved in metabolic processes.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

Antimicrobial Activity

Studies on pyrrolidine derivatives have shown promising antibacterial and antifungal properties. For instance, certain related compounds demonstrated Minimum Inhibitory Concentration (MIC) values against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .

CompoundMIC against S. aureus (mg/mL)MIC against E. coli (mg/mL)
Compound A0.00390.025
Compound B0.00450.030

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidinone derivatives. For example, a series of pyrrolidinone-hydrazone derivatives were tested against various cancer cell lines, showing significant cytotoxic effects. The most promising compounds exhibited selectivity towards prostate cancer cells (PPC-1) and melanoma cells (IGR39) .

Cell LineEC50 (µM)Selectivity Index
MDA-MB-2315.0Low
IGR393.5Moderate
Panc-14.0Moderate
PPC-12.5High

Study on Antimicrobial Properties

In a study evaluating the antibacterial activity of various pyrrolidine derivatives, it was found that certain compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could enhance antimicrobial efficacy .

Study on Anticancer Effects

A recent investigation into the cytotoxicity of pyrrolidinone derivatives revealed that specific modifications to the chemical structure could lead to enhanced selectivity against cancer cell lines while minimizing effects on normal cells . This selectivity is crucial for developing effective anticancer therapies.

Scientific Research Applications

Biological Activities

1. Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolidinone derivatives, including 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride. For instance, derivatives bearing diphenylamine moieties have shown selective cytotoxicity against various cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), IGR39 (melanoma), and Panc-1 (pancreatic carcinoma) with effective concentrations (EC50) ranging from 2.5 to 20.2 µM . The mechanism of action is believed to involve inhibition of cell migration and induction of apoptosis in cancer cells.

2. Neuroprotective Effects
The pyrrolidinone scaffold is known for its neuroprotective properties, as seen in compounds like Piracetam, which enhances cognitive function and protects against neurodegeneration. Research indicates that derivatives of 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one may exhibit similar neuroprotective effects due to their ability to modulate neurotransmitter systems .

3. Antioxidant Activity
The antioxidant properties of this compound have been investigated, showing potential in reducing oxidative stress in cellular models. This activity is crucial for developing therapeutic agents aimed at diseases characterized by oxidative damage .

Table: Summary of Biological Activities

Activity TypeDetailsReference
AnticancerSelective cytotoxicity against MDA-MB-231, IGR39, Panc-1
NeuroprotectivePotential modulation of neurotransmitter systems
AntioxidantReduces oxidative stress in cellular models

Notable Research Findings

  • Anticancer Screening : A series of pyrrolidinone-hydrazone derivatives were synthesized and evaluated for their anticancer activity. The most promising candidates demonstrated selective toxicity towards prostate cancer cells while having reduced effects on normal fibroblasts .
  • Mechanistic Studies : Investigations into the mechanisms by which these compounds exert their effects are ongoing, focusing on their interaction with cellular signaling pathways involved in cancer progression and metastasis .

Comparison with Similar Compounds

1-Aminopyrrolidin-2-one Hydrochloride (CAS: 20386-22-5)

  • Molecular Formula : C₄H₈N₂O·HCl
  • Molecular Weight : 136.58 g/mol
  • Physicochemical Properties :
    • Melting Point: 227°C
    • Boiling Point: 91.1°C
  • Key Differences: Lacks the 2-aminobenzyl substituent, reducing aromatic interactions in biological systems. Higher melting point suggests greater crystalline stability compared to the target compound .

1-[(2S)-2-Aminopropyl]pyrrolidin-2-one Hydrochloride (CAS: 2126144-67-8)

  • Molecular Formula : C₇H₁₄N₂O·HCl
  • Molecular Weight : 178.66 g/mol
  • Key Differences: Features a chiral aminopropyl side chain instead of an aromatic benzyl group. Potential for enhanced solubility due to the aliphatic amine .

1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one Hydrochloride (CAS: 1311313-56-0)

  • Molecular Formula : C₁₁H₁₃ClN₂O·HCl
  • Molecular Weight : 261.15 g/mol
  • Key Differences: Chlorophenyl substituent introduces electron-withdrawing effects, altering reactivity. Methylamino group may enhance binding to monoamine transporters, as seen in psychoactive analogs .

Functional Analogues

α-Pyrrolidinononanophenone Hydrochloride (α-PNP, CAS: 2748414-29-9)

  • Molecular Formula: C₁₉H₂₉NO·HCl
  • Molecular Weight : 323.9 g/mol
  • Applications: A psychoactive cathinone derivative with stimulant properties.
  • Key Differences: Long aliphatic chain and ketone group confer lipophilicity, enhancing blood-brain barrier penetration. Used in forensic research, unlike the target compound, which is a non-psychoactive intermediate .

Naphyrone Hydrochloride (1-(2-Naphthyl)-2-(1-pyrrolidinyl)-1-pentanone Hydrochloride)

  • Molecular Formula: C₁₉H₂₃NO·HCl
  • Key Differences :
    • Naphthyl group provides extended π-π stacking interactions in receptor binding.
    • Demonstrates the impact of aromatic substituents on pharmacological activity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Target Compound 57262-26-7 C₁₁H₁₄N₂O·HCl 226.70 2-aminobenzyl Pharmaceutical intermediate
1-Aminopyrrolidin-2-one hydrochloride 20386-22-5 C₄H₈N₂O·HCl 136.58 None Synthetic building block
1-[(2S)-2-Aminopropyl]pyrrolidin-2-one HCl 2126144-67-8 C₇H₁₄N₂O·HCl 178.66 Chiral aminopropyl Chiral synthesis
α-Pyrrolidinononanophenone HCl 2748414-29-9 C₁₉H₂₉NO·HCl 323.90 Nonanophenone Forensic research

Research Findings and Implications

  • Synthetic Utility: The target compound’s 2-aminobenzyl group enables modular derivatization for drug candidates targeting GPCRs or kinases .
  • Biological Activity: Unlike psychoactive pyrrolidinones (e.g., α-PNP, Naphyrone), the target compound lacks reported central nervous system activity, emphasizing its role as an intermediate .
  • Stability: The hydrochloride salt form improves solubility and handling compared to free bases, a common feature among pyrrolidinone derivatives .

Preparation Methods

Multi-step Synthesis Approach

According to ChemicalBook, the synthesis involves three main steps:

Step Reagents/Conditions Description
1 Diethyl ether; aqueous NaOH solution Initial reaction to form intermediate compound
2 Potassium hydroxide; benzene Further reaction to modify intermediate
3 Platinum catalyst; ethanol; hydrogenation Hydrogenation to reduce and finalize the product

This method yields 1-[(2-aminophenyl)methyl]pyrrolidin-2-one with a relatively good yield through a controlled hydrogenation step using platinum catalyst in ethanol solvent.

Catalytic Hydrogenation and Purification

The hydrogenation step is critical for converting intermediates to the final amine-containing pyrrolidinone. Platinum catalysts in ethanol under hydrogen atmosphere are commonly used, providing selective reduction of functional groups without over-reduction or decomposition.

Post-reaction, the product is purified through standard organic solvent extraction, crystallization, or column chromatography to isolate the hydrochloride salt form with high purity.

Research Findings and Comparative Analysis

Aspect Method 1 (ChemicalBook) Method 2 (Patent on Related Pyrrolidinone)
Reaction type Multi-step including hydrogenation Ring closure followed by reduction
Key reagents Diethyl ether, NaOH, KOH, benzene, platinum catalyst Toluene/xylene, sodium borohydride, dimethyl sulfate
Safety considerations Use of platinum catalyst and hydrogen gas Avoidance of hazardous reducing agents like LiAlH4
Purification methods Extraction, crystallization Extraction, distillation under reduced pressure
Yield and purity focus Moderate to good yield, standard purification Improved yield and purity due to crystallizable intermediates
Scalability potential Established but may require careful hydrogenation control Designed for scalability with safer reagents

The first method is classical and well-documented, emphasizing the hydrogenation step as a key transformation. The second method, while focused on a related compound, offers valuable insights into safer and more scalable synthesis routes that could be adapted for this compound.

Summary Table of Preparation Steps

Step Number Description Reagents/Conditions Outcome
1 Formation of intermediate Diethyl ether, aqueous NaOH Intermediate compound formed
2 Intermediate modification Potassium hydroxide, benzene Modified intermediate
3 Hydrogenation Platinum catalyst, ethanol, hydrogen gas Final compound synthesized
4 Purification Organic solvent extraction, crystallization Pure hydrochloride salt obtained

Q & A

Q. What are the recommended methods for synthesizing 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride, and how does reaction optimization impact yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-aminobenzylamine with pyrrolidin-2-one derivatives under acidic conditions, followed by HCl treatment to isolate the hydrochloride salt . Key parameters include:

  • Temperature control : Excess heat may degrade the amine group.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Purification : Recrystallization from ethanol/water mixtures enhances purity (≥95%) .
    Data Table :
ParameterOptimal RangeImpact on Yield
Reaction Temperature0–5°C (initial step)Prevents side reactions
pH during salt formation3–4Maximizes crystallization

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR verify the pyrrolidinone ring (δ 2.0–3.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks at m/z 219.2 (free base) and 255.6 (hydrochloride) .

Q. What are the stability profiles of this compound under different storage conditions?

Methodological Answer:

  • Short-term stability : Stable at 4°C in desiccated, amber vials for 6 months .
  • Long-term stability : -20°C under inert gas (N2_2) prevents hydrolysis of the pyrrolidinone ring .
  • Degradation pathways : Exposure to humidity or light accelerates decomposition; monitor via TLC (Rf_f shift ≥0.2 indicates degradation) .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for chiral analogs of this compound?

Methodological Answer:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane:isopropanol (70:30) mobile phase. Resolution >1.5 achievable for R/S enantiomers .
  • Crystallization : Diastereomeric salt formation with L-tartaric acid improves enantiomeric excess (ee >98%) .

Q. What in vitro bioactivity assays are suitable for studying its pharmacological potential?

Methodological Answer:

  • Kinase inhibition assays : Use ADP-Glo™ kits to screen against kinases (e.g., MAPK) at 1–100 µM concentrations .
  • Cellular uptake : Radiolabel with 14C^{14}C and quantify intracellular accumulation in HEK293 cells via scintillation counting .
    Data Table :
Assay TypeEC50_{50}/IC50_{50} RangeKey Observations
Kinase Inhibition5–20 µMCompetitive inhibition observed
Cytotoxicity (MTT)>100 µMLow acute toxicity

Q. How can researchers resolve contradictions in reported melting points or spectral data?

Methodological Answer:

  • Contradiction Example : Melting points reported as 227°C vs. 245°C .
  • Resolution :
    • Reproduce synthesis : Verify starting material purity (e.g., 2-aminophenyl vs. 2-nitro precursors).
    • Thermal analysis : Use DSC to detect polymorphs (endothermic peaks at 227°C vs. 245°C indicate crystalline forms) .
    • Cross-validate : Compare IR spectra for carbonyl stretches (1680–1700 cm1^{-1}) to confirm structural consistency .

Q. What strategies improve aqueous solubility for in vivo studies without compromising stability?

Methodological Answer:

  • Co-solvents : Use cyclodextrin (e.g., HP-β-CD) complexes (20% w/v) to enhance solubility 10-fold .
  • pH adjustment : Buffered solutions (pH 4.5) prevent precipitation in physiological media .
  • Prodrug design : Esterification of the pyrrolidinone ring increases solubility but requires enzymatic cleavage studies .

Q. How can metabolic pathways be elucidated using isotopic labeling?

Methodological Answer:

  • Isotope labeling : Synthesize 13C^{13}C-labeled compound at the benzyl position for LC-MS/MS tracking .
  • In vitro models : Incubate with liver microsomes (human/rat) and monitor N-demethylation or hydroxylation metabolites .

Q. What computational methods predict binding affinities to biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with homology models of GPCRs (e.g., 5-HT2A_{2A}) for binding pose analysis .
  • MD simulations : AMBER force fields simulate ligand-receptor interactions over 100 ns to assess stability (RMSD <2 Å) .

Q. How are batch-to-batch variations minimized during scale-up synthesis?

Methodological Answer:

  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .
  • Quality control : Strict adherence to ICH guidelines for impurities (<0.1% by HPLC) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride
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1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride

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